M+B 5124

β2-adrenergic receptor agonist Parasitology Schistosoma mansoni

M+B 5124 (CAS 15382-90-8) is a synthetic small molecule described as a potent and selective β2-adrenergic receptor agonist【REFS-1】. It is also reported to possess potent in vivo activity against the parasitic trematode Schistosoma mansoni in a mouse model【REFS-2】.

Molecular Formula C22H29NO4
Molecular Weight 371.5 g/mol
CAS No. 15382-90-8
Cat. No. B1676244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM+B 5124
CAS15382-90-8
SynonymsM+B 5124
Molecular FormulaC22H29NO4
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC(=O)OC(CCCCCCOC1=C(C=C(C=C1)N)OC)C2=CC=CC=C2
InChIInChI=1S/C22H29NO4/c1-17(24)27-20(18-10-6-5-7-11-18)12-8-3-4-9-15-26-21-14-13-19(23)16-22(21)25-2/h5-7,10-11,13-14,16,20H,3-4,8-9,12,15,23H2,1-2H3
InChIKeyUUNNKIVLCFMKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M+B 5124 (CAS 15382-90-8): Baseline Overview for Scientific Procurement


M+B 5124 (CAS 15382-90-8) is a synthetic small molecule described as a potent and selective β2-adrenergic receptor agonist【REFS-1】. It is also reported to possess potent in vivo activity against the parasitic trematode Schistosoma mansoni in a mouse model【REFS-2】. These distinct and mechanistically separate activities distinguish it from standard β2-agonists used primarily for bronchodilation and standard antiparasitic agents.

Why M+B 5124 (CAS 15382-90-8) Cannot Be Substituted by Generic β2-Agonists or Standard Anthelmintics


Substituting M+B 5124 with a standard, well-characterized β2-adrenergic receptor agonist (e.g., salbutamol or formoterol) or a common schistosomicidal agent (e.g., praziquantel) is scientifically invalid due to the compound's reported polypharmacology【REFS-1】【REFS-2】. A generic β2-agonist cannot replicate the antiparasitic activity, while a standard anthelmintic lacks the targeted β2-adrenergic receptor modulation. This unique, dual-action profile necessitates its procurement for specific, advanced research models that require simultaneous engagement of both pathways.

M+B 5124 (CAS 15382-90-8) Quantitative Evidence Guide for Comparator-Driven Procurement


M+B 5124 vs. Standard β2-Agonists: Divergent Mechanism of Action

While M+B 5124 is described as a potent and selective β2-adrenergic receptor agonist【REFS-1】, it is also uniquely characterized as a potent in vivo inhibitor of Schistosoma mansoni in a mouse model【REFS-2】. In contrast, established β2-agonists like salbutamol and formoterol are not reported to have any significant direct antiparasitic activity. This represents a qualitative and functional differentiation based on distinct target engagement profiles.

β2-adrenergic receptor agonist Parasitology Schistosoma mansoni

Recommended Application Scenarios for M+B 5124 (CAS 15382-90-8) in Research and Development


Dual-Pathway Research: Investigating β2-Adrenergic Modulation in Schistosomiasis

This compound is uniquely suited for advanced in vivo studies exploring the role of β2-adrenergic signaling during Schistosoma mansoni infection【REFS-1】【REFS-2】. Its dual activity allows researchers to probe the interplay between the host's adrenergic system and the parasite's biology, a research question unattainable with single-target β2-agonists or anthelmintics.

Selective β2-Adrenergic Receptor Agonist in Respiratory Research

As a selective β2-adrenergic receptor agonist【REFS-1】, M+B 5124 is a valuable tool compound for in vitro and ex vivo studies of bronchodilation, airway smooth muscle relaxation, and β2-AR signaling pathways in the context of asthma and COPD research, providing an alternative chemical scaffold to commonly used agonists.

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